molecular formula C8H6Cl2O3 B13910747 (R)-2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid

(R)-2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid

Cat. No.: B13910747
M. Wt: 221.03 g/mol
InChI Key: TZCCKRXYTBHLMH-SSDOTTSWSA-N
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Description

®-2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable reagent to introduce the hydroxyacetic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(3,4-dichlorophenyl)-2-oxoacetic acid.

    Reduction: Formation of ®-2-(3,4-dichlorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetic acid moiety can form hydrogen bonds with active sites, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)acetic acid: Lacks the hydroxy group, resulting in different reactivity and biological activity.

    ®-2-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid: Contains an additional methyl group, which can affect its steric properties and interactions with molecular targets.

Uniqueness

®-2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy and carboxylic acid groups allows for versatile chemical modifications and interactions with biological molecules.

Properties

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

IUPAC Name

(2R)-2-(3,4-dichlorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m1/s1

InChI Key

TZCCKRXYTBHLMH-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl

Origin of Product

United States

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